3,5-Dicarboxypyridine 1-oxide

Description

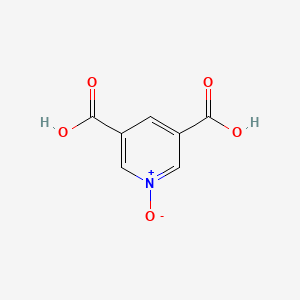

3,5-Dicarboxypyridine 1-oxide (CAS: 39911-72-3) is a pyridine derivative with two carboxylic acid groups at the 3- and 5-positions and an N-oxide functional group. Its molecular formula is C₇H₅NO₅, with a molecular weight of 183.12 g/mol . This compound is commercially available in high purity (98%) and is used in materials science, particularly in synthesizing organic-inorganic hybrid clusters with transition metals like molybdenum . Its structural uniqueness arises from the synergistic effects of the electron-withdrawing carboxylic groups and the N-oxide moiety, which influence its coordination chemistry and thermal stability.

Properties

IUPAC Name |

1-oxidopyridin-1-ium-3,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6(10)4-1-5(7(11)12)3-8(13)2-4/h1-3H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSXNMIWCDXWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1C(=O)O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493652 | |

| Record name | 1-Oxo-1lambda~5~-pyridine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39911-72-3 | |

| Record name | 1-Oxo-1lambda~5~-pyridine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dicarboxypyridine 1-oxide typically involves the oxidation of 3,5-dicarboxypyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective formation of the N-oxide group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dicarboxypyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The N-oxide group can be further oxidized to form more complex structures.

Reduction: The N-oxide group can be reduced back to the parent pyridine compound.

Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium tungstate, and other peroxides.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Acid chlorides, amines, and alcohols under appropriate conditions.

Major Products:

Oxidation: Higher oxidation states of the N-oxide.

Reduction: 3,5-Dicarboxypyridine.

Substitution: Various esters, amides, and other functionalized derivatives.

Scientific Research Applications

Coordination Chemistry

DCPO is utilized as a ligand in coordination chemistry. Its ability to coordinate with metal ions allows it to form stable complexes, which are essential for various catalytic processes. The N-oxide group enhances the electron-donating properties of the ligand, making it suitable for forming metal-ligand complexes.

Biological Applications

Research has indicated that DCPO exhibits several biological activities :

- Enzyme Inhibition : DCPO has been studied for its potential to inhibit specific enzymes, which may have implications in drug development for diseases where enzyme activity is dysregulated.

- Antimicrobial Properties : Studies show that DCPO possesses antimicrobial effects against certain bacterial strains, indicating its potential as an antimicrobial agent .

- Antioxidant Activity : The compound has been explored for its ability to scavenge free radicals, suggesting applications in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Preliminary research indicates that DCPO may exhibit anti-inflammatory properties, contributing to its therapeutic potential .

Medicinal Chemistry

In medicinal chemistry, DCPO is being investigated for its anticancer properties . It has shown promise in modulating biological pathways associated with cancer cell proliferation and survival. Case studies have demonstrated its effectiveness in vitro against various cancer cell lines .

Industrial Applications

DCPO is also used in the development of catalysts for organic transformations. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions. This versatility makes it valuable in synthesizing specialty chemicals.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of DCPO, researchers tested its efficacy against three human tumor cell lines (SW620, LoVo, HEP G2). The compound demonstrated significant anti-proliferative activity with IC50 values indicating effective dosage ranges for therapeutic applications .

Case Study 2: Coordination Complexes

A research project focused on synthesizing metal complexes with DCPO as a ligand revealed that these complexes exhibited enhanced catalytic activity in oxidation reactions compared to their non-complexed counterparts. This finding underscores the importance of DCPO in developing efficient catalysts for industrial applications .

Mechanism of Action

The mechanism of action of 3,5-Dicarboxypyridine 1-oxide involves its ability to interact with various molecular targets. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the carboxyl groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and other biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Differences

The table below summarizes key differences between 3,5-dicarboxypyridine 1-oxide and related compounds:

Key Findings:

- Cluster Formation: Unlike 2,6-dicarboxypyridine acid, which forms monomeric molybdenum complexes, this compound generates cyclic dimeric clusters due to steric and electronic effects of the carboxyl groups .

- Thermal Stability : The dimeric structure of this compound confers higher thermal stability (125°C) compared to 2,6-dicarboxypyridine-based compounds (75°C) .

- Pharmaceutical Relevance: Chlorinated analogs like 3,5-dichloropyridine 1-oxide (CAS: 15177-57-8) are intermediates in drugs such as vonoprazan, highlighting the role of halogen substituents in bioactivity .

Electronic and Reactivity Comparisons

- Carboxylic vs. Methyl Groups : The electron-withdrawing -COOH groups in this compound enhance its ability to coordinate with metals, unlike 3,5-dimethylpyridine N-oxide, where methyl groups increase hydrophobicity .

- N-Oxide Functionality: The N-oxide group in this compound stabilizes negative charges, facilitating interactions with peroxidomolybdate ions. This contrasts with non-oxidized pyridines, which lack such reactivity .

Biological Activity

3,5-Dicarboxypyridine 1-oxide (3,5-dcpa) is a heterocyclic organic compound with the molecular formula C₇H₅N₁O₅. Its structure features a pyridine ring substituted with two carboxylic acid groups at the 3 and 5 positions and an oxide group at the nitrogen atom. This unique arrangement of functional groups contributes to its diverse biological activities, which have been the subject of various research studies.

The synthesis of this compound can be achieved through several methods, including oxidation reactions involving pyridine derivatives. The presence of carboxylic acid groups enhances its solubility and reactivity in biological systems, facilitating interactions with macromolecules such as proteins and enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, studies have demonstrated its potential as a broad-spectrum antimicrobial agent, comparable to established antibiotics like linezolid .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | X µg/mL | Effective against biofilm formation |

| Streptococcus pneumoniae | Y µg/mL | Significant concentration-dependent inhibition |

Antioxidant Properties

This compound has also been investigated for its antioxidant capabilities. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Emerging studies indicate that this compound may possess anti-inflammatory properties. This activity could be beneficial in therapeutic contexts where inflammation plays a critical role in disease progression.

The mechanisms through which this compound exerts its biological effects involve interactions with various enzymes and receptors. These interactions can modulate enzymatic activities and influence signaling pathways crucial for cellular responses .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- A study published in PubMed Central evaluated the compound's antibacterial activity through in vitro assays. Results indicated that it inhibited biofilm formation significantly at lower concentrations compared to its MIC values .

- Another investigation focused on the cytotoxic effects of related compounds against cancer cell lines, suggesting that derivatives of dicarboxypyridines could be promising candidates for anticancer therapies due to their selective toxicity towards tumor cells while sparing normal cells .

Q & A

Basic: What are the optimal solubility and storage conditions for 3,5-dicarboxypyridine 1-oxide in laboratory settings?

Methodological Answer:

this compound is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For experimental use, prepare stock solutions in these solvents at concentrations ≤10 mM to avoid precipitation. Store the compound in airtight containers at room temperature (20–25°C) in a dry, moisture-free environment to prevent hydrolysis or decomposition .

Basic: What is the standard synthesis protocol for this compound?

Methodological Answer:

A common route involves nitration and oxidation of pyridine derivatives. For example:

Nitration : Treat 2,6-diaminopyridine with nitric acid under controlled conditions to introduce nitro groups at the 3,5-positions.

Oxidation : React the intermediate with hydrogen peroxide or Oxone® in acidic media to form the N-oxide moiety.

Yield optimization requires precise temperature control (0–5°C during nitration) and stoichiometric excess of oxidizing agents (e.g., 1.5 equiv. H₂O₂) .

Advanced: How can conflicting yield data in the SN(ANRORC) mechanism for pyridine amination be resolved?

Methodological Answer:

Discrepancies in yields (e.g., 30% vs. 61%) arise from reaction time, solvent choice, and purification methods. To address this:

- Time Optimization : Extend reaction time to 8–10 hours to maximize conversion (e.g., 61% yield after 10 days of extraction ).

- Alternative Solvents : Replace liquid ammonia (environmentally hazardous) with ionic liquids or aqueous NH₃ to reduce heavy metal residues.

- Analytical Validation : Use HPLC-MS to track intermediate formation (e.g., triamine derivatives) and adjust reaction parameters dynamically .

Advanced: What strategies mitigate environmental risks in synthesizing N-oxide derivatives?

Methodological Answer:

To reduce ecological impact:

Replace Liquid Ammonia : Use hydroxylamine in alkaline conditions or Oxone®/K₂HPO₄ systems for greener oxidation (reported 96% yield for analogous N-oxides ).

Heavy Metal Remediation : Incorporate chelating resins during workup to adsorb residual metals (e.g., Hg²⁺ from bromination steps ).

Waste Stream Analysis : Perform ICP-MS on reaction byproducts to identify and quantify hazardous residues for compliant disposal .

Advanced: How does this compound compare to TATB and RDX in explosive performance?

Methodological Answer:

Evaluate using:

- Detonation Velocity (VoD) : Calculate via Kamlet-Jacobs equations using crystal density (1.78–1.79 g/cm³) and heat of formation data.

- Sensitivity Testing : Perform drop-weight impact tests (BAM standards) and differential scanning calorimetry (DSC) to assess thermal stability.

- Performance Trade-offs : While less sensitive than RDX, its insensitivity parallels TATB, making it suitable for munitions requiring low accidental detonation risk .

Advanced: What crystallographic techniques validate the structure of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a crystal size of 0.50 × 0.26 × 0.25 mm.

- Refinement : Apply full-matrix least-squares methods (R1 < 0.05) to resolve bond lengths and angles.

- Validation : Cross-reference with computational models (DFT) to confirm electronic density maps and hydrogen bonding networks .

Advanced: How does thermal stability of N-oxide derivatives impact their application in energetic materials?

Methodological Answer:

Assess stability via:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., 145–195°C for triazole N-oxides ).

- Isothermal Calorimetry : Quantify heat flow under accelerated aging conditions (70°C for 48 hours) to predict shelf life.

- Mitigation Strategies : Introduce electron-withdrawing groups (e.g., nitro-) to enhance thermal resistance without compromising detonation performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.